N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylamine with 2-chloroacetyl chloride to form N-(m-tolyl)-2-chloroacetamide. This intermediate is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the type of substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring and the aromatic groups play a crucial role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(p-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(m-tolyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(o-tolyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the specific positioning of the m-tolyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(m-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole moiety is particularly significant, as compounds containing this structure have been associated with various pharmacological effects, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring linked to an acetamide group and an m-tolyl substituent. The synthesis of this compound typically involves a multi-step process that includes the reaction of m-toluidine with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of acylating agents under controlled conditions.
Biological Activity Overview
Research indicates that compounds with a thiadiazole scaffold exhibit a range of biological activities. Key findings related to the biological activity of this compound include:
Antimicrobial Activity
- Inhibition of Bacterial Growth : Studies have shown that derivatives of thiadiazoles demonstrate significant antibacterial activity against various strains. For instance, compounds similar to this compound have been tested against pathogens like Xanthomonas axonopodis and Xanthomonas oryzae, revealing median effective concentration (EC50) values as low as 15 μg/ml .
- Fungal Inhibition : The compound has also shown efficacy against certain fungal species. For example, its structural analogs have been tested for antifungal properties with varying degrees of success compared to standard antifungal agents like carbendazim .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. In vitro studies indicate that similar compounds can inhibit the growth of cancer cell lines such as K562 (chronic myelogenous leukemia), with IC50 values reported in the micromolar range (e.g., 7.4 µM for specific derivatives) . The mechanism often involves the inhibition of key enzymes related to cancer cell proliferation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It may also bind to receptors that modulate inflammatory responses or cellular growth pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activities of thiadiazole derivatives:
- Antibacterial Studies : A comprehensive study demonstrated that various thiadiazole derivatives exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : In vitro cytotoxicity assays using MTT showed that certain derivatives had significant effects on human cancer cell lines, suggesting potential for therapeutic applications .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions between these compounds and their biological targets, enhancing understanding of their mechanisms at the molecular level .
Data Summary Table
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-6-5-8-14(10-12)19-16(22)11-23-18-20-17(21-24-18)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHVINRLONNWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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